![molecular formula C21H21ClN2O3 B2442558 6-chloro-3-(3,4-dimethoxyphenethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline CAS No. 438486-25-0](/img/structure/B2442558.png)
6-chloro-3-(3,4-dimethoxyphenethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-3-(3,4-dimethoxyphenethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline is a novel compound that has gained significant attention from the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of 6-chloro-3-(3,4-dimethoxyphenethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline is not fully understood. However, it has been suggested that it may exert its therapeutic effects by modulating various cellular signaling pathways, including the MAPK/ERK and PI3K/AKT pathways.
Biochemical and Physiological Effects:
Studies have shown that 6-chloro-3-(3,4-dimethoxyphenethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline can induce apoptosis in cancer cells, reduce inflammation, and inhibit microbial growth. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
The advantages of using 6-chloro-3-(3,4-dimethoxyphenethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline in lab experiments include its potential therapeutic benefits and its relatively easy synthesis method. However, its mechanism of action is not fully understood, and further research is needed to fully explore its therapeutic potential.
将来の方向性
Future research on 6-chloro-3-(3,4-dimethoxyphenethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline could include investigating its potential as a treatment for other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies could explore its mechanism of action and potential side effects. Finally, research could focus on optimizing the synthesis method for this compound to improve its efficiency and yield.
In conclusion, 6-chloro-3-(3,4-dimethoxyphenethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline is a novel compound with potential therapeutic applications. While its mechanism of action is not fully understood, studies have shown that it has anti-inflammatory, anti-tumor, and anti-microbial properties, and may be a potential treatment for neurological disorders. Further research is needed to fully explore its therapeutic potential and optimize its synthesis method.
合成法
The synthesis of 6-chloro-3-(3,4-dimethoxyphenethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline involves the condensation of 3,4-dimethoxyphenethylamine with chloroacetyl chloride, followed by reaction with 2-aminoquinoline in the presence of a base. The resulting intermediate is then cyclized with oxalyl chloride to yield the final product.
科学的研究の応用
The potential therapeutic applications of 6-chloro-3-(3,4-dimethoxyphenethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline have been explored in various scientific studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, it has been investigated as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydropyrido[3,2-h][1,3]benzoxazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-25-18-6-5-14(10-19(18)26-2)7-9-24-12-15-11-17(22)16-4-3-8-23-20(16)21(15)27-13-24/h3-6,8,10-11H,7,9,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPWJKIMYCTOOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CC3=CC(=C4C=CC=NC4=C3OC2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

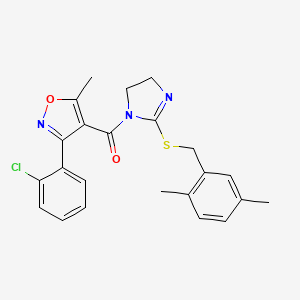


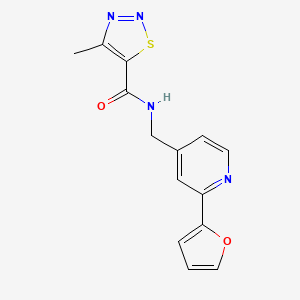
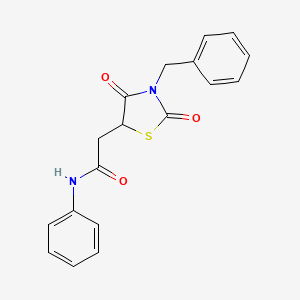
![5-bromo-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2442483.png)
![5-[(But-2-yn-1-yl)(cyano)amino]-2-fluorobenzonitrile](/img/structure/B2442486.png)
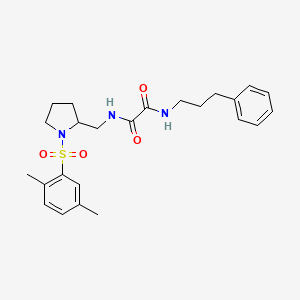
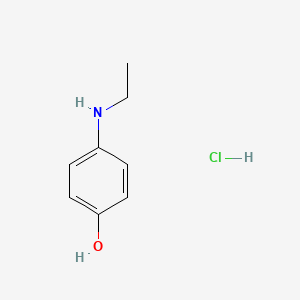

![2-{[(2-Ethoxybenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2442494.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2442495.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2442496.png)
![4-(4-Chlorophenyl)-2-[(2,5-dichlorophenyl)sulfanyl]pyrimidine](/img/structure/B2442497.png)